molecular formula C17H26ClNO2 B4439951 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride

1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride

Cat. No. B4439951
M. Wt: 311.8 g/mol
InChI Key: XDNXYLZNXGKDJJ-HRNDJLQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPB is a piperidine derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride involves the inhibition of PKB/Akt and PDE4 activity. 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride binds to the ATP-binding site of PKB/Akt and PDE4, thereby inhibiting their activity. Inhibition of PKB/Akt activity leads to the suppression of cancer cell growth and proliferation. Inhibition of PDE4 activity leads to the reduction of inflammation in various disease conditions.
Biochemical and Physiological Effects:
1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has been shown to have various biochemical and physiological effects. Inhibition of PKB/Akt activity by 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride leads to the suppression of cancer cell growth and proliferation. Inhibition of PDE4 activity by 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride leads to the reduction of inflammation in various disease conditions.

Advantages and Limitations for Lab Experiments

1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has several advantages for lab experiments. 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride is a potent inhibitor of PKB/Akt and PDE4 activity, which makes it a useful tool for investigating the role of these enzymes in various disease conditions. Moreover, 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has been shown to have low toxicity in vitro and in vivo, which makes it a safe chemical compound for lab experiments.
However, 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride also has some limitations for lab experiments. 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has poor solubility in water, which makes it difficult to use in aqueous-based experiments. Moreover, 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has a short half-life in vivo, which makes it difficult to use in animal studies.

Future Directions

There are several future directions for 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride research. One future direction is to investigate the potential therapeutic applications of 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride in cancer and inflammatory diseases. Another future direction is to develop more potent and selective inhibitors of PKB/Akt and PDE4 activity based on the chemical structure of 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride. Moreover, future studies could investigate the pharmacokinetics and pharmacodynamics of 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride in vivo to better understand its therapeutic potential.

Scientific Research Applications

1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has shown potential therapeutic applications in various scientific research studies. For instance, 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has been shown to inhibit the activity of protein kinase B (PKB/Akt), a key regulator of cell survival, proliferation, and metabolism. Inhibition of PKB/Akt activity has been linked to the suppression of cancer cell growth and proliferation. Therefore, 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has been investigated as a potential anticancer agent.
Moreover, 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a role in the regulation of inflammation. Inhibition of PDE4 activity can reduce inflammation in various disease conditions, such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. Therefore, 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has been investigated as a potential anti-inflammatory agent.

properties

IUPAC Name

1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.ClH/c1-2-19-16-10-4-5-11-17(16)20-15-9-8-14-18-12-6-3-7-13-18;/h4-5,8-11H,2-3,6-7,12-15H2,1H3;1H/b9-8+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNXYLZNXGKDJJ-HRNDJLQDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC=CCN2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1OC/C=C/CN2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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